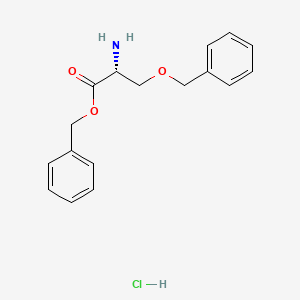

o-Benzyl-d-serine benzyl ester hcl

Description

o-Benzyl-D-serine benzyl ester hydrochloride (CAS: 21948-10-7) is a chiral amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure features a benzyl-protected hydroxyl group on the serine side chain and a benzyl ester group on the carboxyl moiety, enhancing stability during synthetic processes . This compound is critical for constructing peptides with specific stereochemical configurations, particularly in drug discovery targeting enzymatic or receptor-based pathways.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-phenylmethoxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVLJMLSSCOSD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21948-10-7 | |

| Record name | 21948-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Benzyl-d-serine benzyl ester hydrochloride typically involves the protection of the hydroxyl group of d-serine with a benzyl group. This can be achieved through the reaction of d-serine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting o-Benzyl-d-serine is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of o-Benzyl-d-serine benzyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: o-Benzyl-d-serine benzyl ester hydrochloride can undergo oxidation reactions, where the benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The compound can be reduced to remove the benzyl group, yielding d-serine or its derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: d-Serine, benzyl alcohol.

Substitution: Various substituted serine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

D-Ser-OBzl·HCl serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role as a selective NMDA receptor modulator makes it particularly relevant in developing treatments for neurological disorders such as schizophrenia and Alzheimer's disease. By enhancing NMDA receptor activity, D-Ser-OBzl·HCl may help mitigate symptoms associated with NMDA receptor hypofunction, which is often observed in these conditions .

Neuroscience Research

This compound is instrumental in neuroscience research, particularly in studying neurotransmitter systems. D-serine plays a significant role in synaptic transmission and neuroplasticity. Studies have shown that elevated levels of D-serine can enhance cognitive functions and neuroprotection, making it a valuable tool for understanding the mechanisms underlying memory and learning processes .

Biochemical Research

In biochemical assays, D-Ser-OBzl·HCl is utilized to measure enzyme activity and interactions within metabolic pathways. Its structural characteristics allow researchers to investigate complex biochemical processes, providing insights into cellular functions and potential therapeutic targets .

Peptide Synthesis

The compound is also valuable in peptide synthesis. The benzyl ester modification enhances its lipophilicity, facilitating the formation of peptides that are critical for developing new therapies and vaccines. This property is particularly beneficial for synthesizing nonracemic hydroxyglutamic acid analogues, which have functional groups capable of further modifications .

Drug Delivery Systems

D-Ser-OBzl·HCl's properties make it suitable for formulating advanced drug delivery systems that enhance the bioavailability of therapeutic agents. By improving the solubility and permeability of drugs across biological membranes, this compound can significantly impact the efficacy of drug formulations .

Cosmetic Applications

Emerging research suggests potential applications in the cosmetic industry, particularly in skin care formulations aimed at anti-aging benefits. The compound's biochemical properties may offer advantages in enhancing skin health and appearance .

- Cognitive Enhancement : A study demonstrated that administration of D-serine significantly improved cognitive performance in mice subjected to memory impairment models, suggesting its potential to enhance synaptic plasticity through NMDA receptor activation.

- Kidney Function Biomarker : Research identified D-serine as a potential biomarker for acute kidney injury (AKI), indicating its broader biological significance beyond CNS effects.

- Pharmacological Applications : In pharmacological studies, D-Ser-OBzl·HCl has been evaluated for its efficacy in enhancing NMDA receptor function, which holds promise for developing treatments for psychiatric disorders linked to NMDA receptor dysfunction.

Mechanism of Action

The mechanism of action of o-Benzyl-d-serine benzyl ester hydrochloride involves its role as a protected serine derivative in chemical reactions. The benzyl group provides steric protection to the hydroxyl group of serine, allowing selective reactions to occur at other functional sites. This protection is particularly useful in peptide synthesis, where it prevents unwanted side reactions and ensures the formation of the desired peptide bonds.

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function. It can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Groups

- o-Benzyl-D-serine benzyl ester HCl : Contains a benzyl-protected serine backbone (D-configuration) with a benzyl ester on the carboxyl group.

- D-Threonine Benzyl Ester HCl (CAS: 75748-36-6) : Features a threonine backbone (D-configuration) with a benzyl ester and a hydroxyl group protected by a benzyl group. The additional methyl group on the β-carbon distinguishes it from serine derivatives .

- L-Alanine Benzyl Ester HCl (CAS: MFCD00054340) : A simpler analog with a methyl side chain instead of a benzyl-protected hydroxyl group, reducing steric hindrance .

- O-Benzyl-L-Tyrosine Benzyl Ester HCl (CAS: 52142-01-5) : Includes a benzyl-protected tyrosine side chain (aromatic ring), offering distinct hydrophobic interactions .

Table 1: Structural Comparison

Physical and Thermodynamic Properties

Melting Points and Stability

- D-Threonine Benzyl Ester HCl : Melts at 128–132°C, indicating higher thermal stability than alanine analogs .

Thermodynamic Parameters (β-Cyclodextrin Complexation)

| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| O-Benzyl-D-serine | -10.57 | -8.90 | 1.70 |

| O-Benzyl-L-serine | -10.50 | -9.20 | 1.30 |

The D-enantiomer shows marginally higher enthalpy and entropy changes, suggesting stronger host-guest interactions than the L-form .

Pharmaceutical and Industrial Relevance

- This compound : Critical for synthesizing antimicrobial peptides and enzyme inhibitors due to its stereochemical precision .

- D-Threonine Benzyl Ester HCl : Used in glycopeptide antibiotics to incorporate threonine motifs .

- O-Benzyl-L-Tyrosine Benzyl Ester HCl : Applied in hormone analogs (e.g., oxytocin derivatives) requiring aromatic interactions .

Biological Activity

o-Benzyl-D-serine benzyl ester hydrochloride is a derivative of D-serine, an important amino acid that plays a significant role in neurotransmission and various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of neurological disorders.

- Molecular Formula : CHClNO

- Molecular Weight : 229.68 g/mol

- Purity : ≥99% (as per supplier specifications) .

o-Benzyl-D-serine benzyl ester acts primarily as a positive allosteric modulator at NMDA receptors, which are critical for synaptic plasticity and memory function. It enhances the binding of glycine to the NMDA receptor, thus facilitating calcium ion influx and promoting neuronal excitability .

Neuropharmacological Effects

Research indicates that o-Benzyl-D-serine benzyl ester hydrochloride may have neuroprotective effects and could be beneficial in treating conditions such as schizophrenia and Alzheimer's disease. The compound's ability to modulate NMDA receptor activity suggests it could help in restoring normal neurotransmission in these disorders .

Case Studies

- Schizophrenia Treatment : A clinical study demonstrated that patients receiving D-serine showed significant improvements in cognitive function and negative symptoms associated with schizophrenia when combined with antipsychotic medication .

- Alzheimer's Disease : Another study indicated that D-serine derivatives, including o-Benzyl-D-serine, improved memory retention in animal models of Alzheimer's disease by enhancing synaptic plasticity .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.